Phosphate de dexaméthasone sodique

Vue d'ensemble

Description

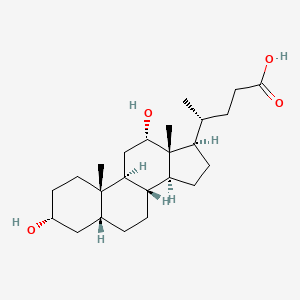

Dexamethasone Sodium Phosphate (DSP) is a synthetic adrenocortical steroid. It is a white or slightly yellow, crystalline powder that is freely soluble in water and exceedingly hygroscopic . It is used for the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders .

Synthesis Analysis

DSP is an ester of dexamethasone with anti-inflammatory action . It is soluble in phosphate buffer, which is used as a solvent for determination purposes . The DSP solution is scanned in the ultraviolet range using a double-beam spectrophotometer .Molecular Structure Analysis

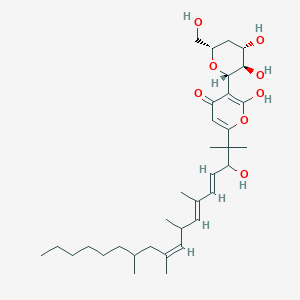

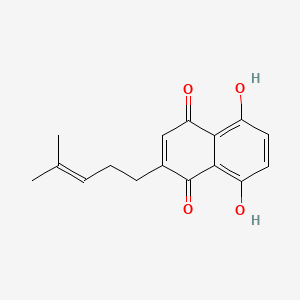

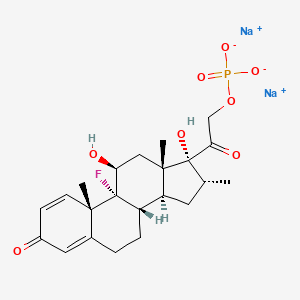

DSP is an organic sodium salt which is the disodium salt of dexamethasone phosphate . It has a role as a glucocorticoid receptor agonist . The molecular formula is C22H28FNa2O8P .Chemical Reactions Analysis

DSP is known to be susceptible to hydrolysis and oxidation under certain conditions . It is also found to have a self-association mechanism, which is revealed by the behavior of the relaxation frequency and amplitude with concentration .Physical And Chemical Properties Analysis

DSP is a white or slightly yellow, crystalline powder that is freely soluble in water and exceedingly hygroscopic . The initial pH values of DSP solutions are 6.4 to 6.8 and 7.0 to 7.8 for samples in 0.9% sodium chloride and 5% dextrose, respectively .Applications De Recherche Scientifique

Traitement de l'uvéite non infectieuse

Le DSP est utilisé dans un nouveau système d'administration oculaire appelé DSP-Visulex . Ce système administre le DSP par diffusion passive à travers la sclère limbique dans l'intérieur de l'œil en utilisant la voie transsclérale . Il s'est avéré sûr et efficace pour l'uvéite non infectieuse chez les modèles animaux, y compris l'uvéite antérieure, l'uvéite postérieure et/ou la panuvéite .

Administration nez-cerveau

Le DSP a été développé en une plateforme d'administration de poudre ciblant le cerveau vaporisable . Cette plateforme est conçue pour l'administration nez-cerveau du DSP, fournissant des concentrations efficaces dans le système nerveux central à des doses plus faibles et un risque plus faible de réactions indésirables par rapport à l'administration systémique du médicament .

Glucocorticoïde anti-inflammatoire

Le DSP est un promédicament de la dexaméthasone, un glucocorticoïde anti-inflammatoire . Il a été constaté que le DSP liposomal inhibait à la fois l'inflammation chronique et la destruction articulaire .

Traitement de la rectocolite hémorragique et de la maladie de Crohn

Le DSP a été utilisé dans le développement de matrices semi-IPN sensibles au pH pour une administration colique possible . Ces matrices sont conçues pour le traitement de la rectocolite hémorragique et de la maladie de Crohn .

Ostéoinduction

Le DSP joue un rôle dans la promotion de l'ostéoinduction par son interaction avec les protéines morphogénétiques osseuses (BMP) . Les BMP sont des membres de la famille du facteur de croissance transformant bêta (TGF-β) qui jouent un rôle vital dans la différenciation des MSC en cellules ostéogéniques .

Mécanisme D'action

Target of Action

Dexamethasone sodium phosphate primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. When activated, they can suppress the immune response and reduce inflammation .

Mode of Action

Dexamethasone sodium phosphate interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the expression of genes that regulate inflammatory responses . Specifically, it suppresses the inflammatory response to a variety of agents .

Biochemical Pathways

The activation of glucocorticoid receptors by dexamethasone sodium phosphate affects several biochemical pathways. It leads to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . These effects collectively contribute to the anti-inflammatory and immunosuppressive properties of the compound .

Pharmacokinetics

Dexamethasone sodium phosphate exhibits rapid onset but short duration of action when compared with less soluble preparations . It is a water-soluble inorganic ester of dexamethasone, which allows it to produce a rapid response even when injected intramuscularly . The compound is partly metabolized by CYP3A4 enzymes in the liver .

Result of Action

The action of dexamethasone sodium phosphate results in a decrease in inflammation and suppression of the immune response . This makes it effective in the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders . It may delay or slow healing .

Action Environment

The action, efficacy, and stability of dexamethasone sodium phosphate can be influenced by various environmental factors. For instance, the compound’s water solubility allows it to be readily absorbed and exert its effects rapidly . The compound’s short duration of action means that its effects may be less sustained in environments where it is rapidly metabolized or excreted .

Safety and Hazards

Orientations Futures

Dexamethasone, the active component of DSP, has been found useful in treating acute exacerbations of multiple sclerosis, allergies, cerebral edema, inflammation, and shock . It has also been recommended for severely ill patients with COVID-19 who are on supplemental oxygen or ventilatory support . Future research may focus on its potential uses in other medical conditions .

Analyse Biochimique

Biochemical Properties

Dexamethasone Sodium Phosphate interacts with specific nuclear steroid receptors . It also interferes with NF-kB activation and apoptotic pathways . It is a potent synthetic glucocorticoid with low mineralocorticoid activity . It inhibits capillary dilatation, leukocyte migration, and phagocytosis .

Cellular Effects

Dexamethasone Sodium Phosphate has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the migration of neutrophils, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .

Molecular Mechanism

The mechanism of action of Dexamethasone Sodium Phosphate involves binding interactions with biomolecules and changes in gene expression. It binds to specific nuclear steroid receptors, leading to changes in the transcription and translation of various genes . It also interferes with NF-kB activation and apoptotic pathways . Dexamethasone Sodium Phosphate is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone .

Temporal Effects in Laboratory Settings

The effects of Dexamethasone Sodium Phosphate change over time in laboratory settings. It produces a rapid response even when injected intramuscularly . Over time, the activity of CYP3A can be induced by Dexamethasone Sodium Phosphate when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Dosage Effects in Animal Models

The effects of Dexamethasone Sodium Phosphate vary with different dosages in animal models. For instance, in cattle, the induction of parturition with corticosteroids may be associated with reduced viability of calves, an increased incidence of retained placentae, and possible subsequent metritis and/or subfertility .

Metabolic Pathways

Dexamethasone Sodium Phosphate is involved in several metabolic pathways. It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone . It is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 .

Transport and Distribution

Dexamethasone Sodium Phosphate is transported and distributed within cells and tissues. It is administered intravenously by direct injection slowly over 1 to several minutes or by continuous or intermittent intravenous infusion and by intramuscular, intra-articular, intrasynovial, intralesional, or soft-tissue injection .

Subcellular Localization

It is known that it binds to specific nuclear steroid receptors, suggesting that it may localize to the nucleus of cells .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dexamethasone sodium phosphate involves the conversion of Dexamethasone to its sodium phosphate salt form through a series of chemical reactions.", "Starting Materials": [ "Dexamethasone", "Sodium hydroxide", "Phosphoric acid", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Dexamethasone is dissolved in chloroform and reacted with sodium hydroxide to form the sodium salt of Dexamethasone.", "The resulting sodium salt is then reacted with phosphoric acid to form Dexamethasone sodium phosphate.", "The product is then washed with methanol and water to remove any impurities and dried to obtain the final product." ] } | |

Numéro CAS |

2392-39-4 |

Formule moléculaire |

C22H28FNa2O8P |

Poids moléculaire |

516.4 g/mol |

Nom IUPAC |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |

Clé InChI |

PLCQGRYPOISRTQ-FCJDYXGNSA-L |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

Apparence |

Solid powder |

| 2392-39-4 | |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

1869-92-7 13926-43-7 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Decadron phosphate dexamethasone 21-phosphate dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer dexamethasone phosphate dexamethasone phosphate disodium salt dexamethasone sodium phosphate dexamethasonedisodium phosphate Solu- Decadron Spersadex Spersadox |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.